Cas no 4773-81-3 (4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine)

4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine structure
4773-81-3 structure
Product name:4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine
CAS No:4773-81-3
MF:C21H29N3
MW:323.475
CID:2711369
PubChem ID:365208

4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • MLS000756764
    • SR-01000641626-1
    • 1,N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)-
    • N~1~-Phenyl-N~4~-(2,2,6,6-tetramethyl-4-piperidinyl)-1,4-benzenediamine
    • NCGC00098044-01
    • HMS1446G08
    • 4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine
    • 4773-81-3
    • CCG-37094
    • NCGC00014944-02
    • DTXSID10327114
    • SMR000529056
    • CHEMBL1367933
    • SR-01000641626-3
    • Oprea1_143331
    • SR-01000641626
    • CCG-35889
    • NCIStruc1_001664
    • IDI1_016807
    • NSC-632536
    • NCI60_010649
    • n1-phenyl-n4-(2,2,6,6-tetramethyl-4-piperidyl)benzene-1,4-diamine
    • BRD-K97345511-001-13-3
    • 1,4-Benzenediamine, N-phenyl-N'-(2,2,6,6-tetramethyl-4- piperidinyl)-
    • NCI632536
    • 24459-88-9
    • CCG-52387
    • PD011411
    • NSC632536
    • SCHEMBL8738952
    • NCIMech_000731
    • NCIStruc2_001041
    • NCGC00014944
    • Maybridge3_005420
    • N1-phenyl-N4-(2,2,6,6-tetramethyl-4-piperidinyl)-1,4-benzenediamine
    • N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
    • Inchi: InChI=1S/C21H29N3/c1-20(2)14-19(15-21(3,4)24-20)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h5-13,19,22-24H,14-15H2,1-4H3
    • InChI Key: NQIGBASDJIFWRK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 323.236147938Da
  • Monoisotopic Mass: 323.236147938Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 36.1Ų

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